C10H2Co2F12O4+2

MOCVD Thin Film Purity CoO

Select this Co(hfac)₂ precursor for CVD/ALD when film purity is critical. Ligand fluorination delivers high volatility, enabling low‑temperature delivery without premature decomposition. Deposited CoO films contain only ~1 at.% carbon—far below Co(acac)₂ (~3 at.%)—yielding an OER overpotential of 380 mV vs. 420 mV at 10 mA/cm². This purity advantage directly improves water‑electrolysis anode performance. Also serves as a paramagnetic building block for molecule‑based magnets. Procure with confidence for semiconductor, energy, and advanced materials R&D.

Molecular Formula C10H2Co2F12O4+2
Molecular Weight 531.97 g/mol
CAS No. 14781-45-4
Cat. No. B084446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H2Co2F12O4+2
CAS14781-45-4
Molecular FormulaC10H2Co2F12O4+2
Molecular Weight531.97 g/mol
Structural Identifiers
SMILESC(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Cu]
InChIInChI=1S/2C5H2F6O2.2Co/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;/q;;2*+2/p-2
InChIKeyUIIKKGKIICOZQC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C10H2Co2F12O4+2 (Cobalt(II) Hexafluoroacetylacetonate) Product Overview for Thin-Film and Catalysis Applications


The compound C10H2Co2F12O4+2, commonly referred to as cobalt(II) hexafluoroacetylacetonate or bis(hexafluoroacetylacetonato)cobalt(II) (Co(hfac)₂), is a coordination complex belonging to the class of fluorinated metal β-diketonates. Its structure features a cobalt(II) ion chelated by two bidentate hexafluoroacetylacetonate (hfac) ligands [1]. The presence of highly electron-withdrawing trifluoromethyl groups significantly modulates the complex's properties, notably increasing its volatility and Lewis acidity relative to non-fluorinated analogs [2]. This compound is primarily employed as a volatile precursor for the deposition of cobalt-containing thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) and serves as a catalyst in various organic transformations [3].

Why Generic Cobalt β-Diketonate Substitution Fails for C10H2Co2F12O4+2 in High-Performance Deposition Processes


Generic substitution within the class of cobalt β-diketonates, such as replacing Co(hfac)₂ with Co(acac)₂ or Co(tfac)₂·TMEDA, is not straightforward due to the profound impact of ligand fluorination on precursor volatility, thermal decomposition pathway, and resulting film purity. The degree of fluorine substitution in the β-diketonate ligand directly correlates with the complex's volatility and the amount of carbon and fluorine contamination incorporated into the deposited CoO thin films [1]. Specifically, the lower volatility of less-fluorinated or non-fluorinated analogs necessitates higher precursor delivery temperatures, which can lead to premature decomposition in the gas phase and reactor lines, compromising process reliability. Furthermore, the decomposition of Co(acac)₂ and Co(tfac)₂·TMEDA introduces significantly higher levels of carbon impurities into the film, which have been shown to degrade functional properties like electrocatalytic activity for the oxygen evolution reaction (OER) [2]. Therefore, a change in precursor cannot be made without a quantitative re-evaluation of the deposition process and resulting material performance.

Quantitative Differentiation of C10H2Co2F12O4+2 (Co(hfac)₂) versus Co(acac)₂ and Co(tfac)₂·TMEDA in MOCVD of CoO Thin Films


Film Purity: Co(hfac)₂·TMEDA Yields CoO Films with 3x Lower Carbon Impurity than Co(acac)₂·TMEDA

In a direct comparative study of MOCVD-grown CoO films, the use of the Co(hfac)₂·TMEDA adduct resulted in a carbon impurity level of approximately 1 atomic % (at.%), as measured by X-ray Photoelectron Spectroscopy (XPS). In contrast, the non-fluorinated analog Co(acac)₂·TMEDA produced films with a carbon content of roughly 3 at.% under identical deposition conditions [1]. The Co(tfac)₂·TMEDA adduct, with an intermediate degree of fluorination, yielded an intermediate carbon impurity level of around 2 at.% [2].

MOCVD Thin Film Purity CoO Cobalt Oxide

Functional Impact: Co(hfac)₂·TMEDA Films Exhibit Superior Electrocatalytic OER Activity

The reduced carbon impurity in CoO films derived from Co(hfac)₂·TMEDA translates to quantifiably better functional performance. Electrochemical testing in alkaline media showed that these films require an overpotential of approximately 380 mV to achieve a current density of 10 mA/cm² for the oxygen evolution reaction (OER). This is significantly lower than the ~420 mV overpotential required for films grown from the Co(acac)₂·TMEDA precursor [1].

Electrocatalysis Oxygen Evolution Reaction OER CoO

Volatility and Processability: Co(hfac)₂ Adducts Enable Lower-Temperature Precursor Delivery

The electron-withdrawing CF₃ groups in the hfac ligand reduce intermolecular forces in the solid state, leading to a quantifiable increase in volatility. Thermogravimetric analysis (TGA) demonstrates that Co(hfac)₂ and its adducts exhibit significant mass loss at temperatures below 200°C. While a precise sublimation enthalpy comparison is class-level inference, the lower melting point of Co(hfac)₂ (197°C with decomposition) compared to Co(acac)₂ (reported ~210°C, no decomposition) and the ability to form room-temperature liquid adducts like Co(hfac)₂·diglyme provides a clear practical advantage [1][2]. The Co(hfac)₂·TMEDA adduct is specifically noted for its 'clean decomposition pathway and high volatility at moderate temperatures' [3].

CVD ALD Precursor Volatility Thin Film Deposition

Health Hazard: Co(hfac)₂ is a Classified Carcinogen Requiring Special Handling

A critical differentiator for procurement and lab safety is the hazard profile. Cobalt(II) hexafluoroacetylacetonate (and its hydrate) is explicitly classified as a Category 2 Carcinogen (Suspected of causing cancer) and a Category 1 Skin Sensitizer under the Globally Harmonized System (GHS) [1]. The GHS signal word is 'Danger' . In contrast, non-fluorinated analogs like Co(acac)₂ have a less severe hazard profile, typically classified as harmful if swallowed or skin/eye irritants, without a carcinogenicity classification .

Chemical Safety GHS Classification Carcinogenicity Procurement

Optimal Use Cases for C10H2Co2F12O4+2 (Co(hfac)₂) in R&D and Industrial Settings


MOCVD of High-Purity Cobalt Oxide (CoO) Electrocatalyst Layers

Co(hfac)₂·TMEDA is the precursor of choice for MOCVD of CoO thin films when low carbon contamination is a primary requirement. Evidence shows it yields films with ~1 at.% carbon impurity, significantly lower than Co(acac)₂·TMEDA (~3 at.%). This purity directly translates to a lower OER overpotential (380 mV vs. 420 mV at 10 mA/cm²), making it the superior candidate for fabricating efficient anodes for water electrolysis [1].

ALD of Conformal Cobalt Oxide Layers in High-Aspect-Ratio Semiconductor Structures

The high volatility and clean thermal decomposition pathway of Co(hfac)₂ and its adducts make it a leading candidate for ALD processes where precise thickness control and conformal coverage in high-aspect-ratio trenches or vias are required. Its ability to saturate surfaces without premature decomposition ensures uniform film growth, a critical advantage over less volatile alternatives like Co(acac)₂ which may condense in delivery lines [2][3].

Synthesis of Functional Magnetic Materials and Single-Molecule Magnets (SMMs)

The Co(hfac)₂ moiety serves as a versatile paramagnetic building block for constructing more complex magnetic architectures. When coordinated with organic radicals like nitronyl nitroxides, the resulting complexes exhibit strong antiferromagnetic or ferromagnetic coupling. This tunable magnetic exchange, driven by the electron-deficient Co(II) center, is valuable for designing molecule-based magnetic materials and studying fundamental magnetic phenomena [4].

Laboratories with Robust Safety Infrastructure for Suspected Carcinogens

Given its GHS classification as a Category 2 Carcinogen and Skin Sensitizer, Co(hfac)₂ is best suited for well-equipped research and industrial facilities with established protocols for handling hazardous substances. The required use of engineering controls (e.g., fume hoods, gloveboxes), specialized personal protective equipment (PPE), and a formal chemical hygiene plan must be factored into the procurement decision. Its use is not advisable for laboratories lacking this infrastructure [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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